molecular formula C15H16N2OS2 B2649371 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895456-30-1

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2649371
CAS RN: 895456-30-1
M. Wt: 304.43
InChI Key: QLWNDCZUFPRISQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Activity

Research has been conducted on various thiazole derivatives, indicating significant potential in anticancer therapies. For example, novel 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit promising anticancer activities against different tumor cell lines, including MCF-7 and A549. Compounds in this class, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated cytotoxic activity with notable IC50 values compared to cisplatin (Çevik et al., 2020).

Biological Activities

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized, showing potent cytotoxic results against breast cancer, indicating the importance of the thiazole moiety in medicinal chemistry for developing new cancer therapies (Abu-Melha, 2021).

Urease Inhibition

Thiazole derivatives have also been evaluated for their urease inhibitory activity, showing significant activity. For instance, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivatives were synthesized and found to be more active than the standard used in urease inhibition assays (Gull et al., 2016).

Antimicrobial Activity

A green ultrasound synthesis approach led to the creation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which displayed promising antimicrobial activities against a range of bacteria and fungal strains (Rezki, 2016).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-5-7-11(8-6-10)19-9-14(18)17-15-16-12-3-2-4-13(12)20-15/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWNDCZUFPRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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